Cas no 957-51-7 (Diphenamid)

Diphenamid structure
Diphenamid structure
Produktname:Diphenamid
CAS-Nr.:957-51-7
MF:C16H17NO
MW:239.312284231186
MDL:MFCD00008321
CID:40407
PubChem ID:24868933

Diphenamid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diphenamid
    • N,N-Dimethyl-2,2-diphenylacetamide
    • Diphenamid Solution
    • Diphenamid Standard
    • 2,2-diphenyl-N,N-dimethylacetamide
    • 80w
    • Dif 4
    • Dimid
    • diphenylamide
    • Dymid
    • ENIDE
    • Fenam
    • N,N-dimethyl-2,2-diphenyl-acetamide
    • N,N-dimethyldiphenylacetamide
    • N,N-dimethyl-α-phenylbenzeneacetamide
    • rideon
    • u4513
    • zarur
    • Acetamide, N,N-dimethyl-2,2-diphenyl- (8CI)
    • Diphenamide (6CI, 7CI)
    • N,N-Dimethyl-α-phenylbenzeneacetamide (ACI)
    • Diherbid
    • Diphenylacetic acid dimethylamide
    • Enide 50
    • Enide 50W
    • L 34314
    • Lilly 34,314
    • N,N-Dimethyl-α,α-diphenylacetamide
    • MDL: MFCD00008321
    • Inchi: 1S/C16H17NO/c1-17(2)16(18)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3
    • InChI-Schlüssel: QAHFOPIILNICLA-UHFFFAOYSA-N
    • Lächelt: O=C(C(C1C=CC=CC=1)C1C=CC=CC=1)N(C)C

Berechnete Eigenschaften

  • Genaue Masse: 239.13100
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 244
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Reines Produkt ist weißer Kristall
  • Dichte: 1.1700
  • Schmelzpunkt: 132-136 °C (lit.)
  • Siedepunkt: 381.97°C (rough estimate)
  • Brechungsindex: 1.5500 (estimate)
  • Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 20.31000
  • LogP: 2.90670
  • Merck: 13,3339
  • Löslichkeit: In Aceton bei RaumtemperaturL?slichkeit15%,xylene3%,Dimethylformamide165g/L.

Diphenamid Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H302,H412
  • Warnhinweis: P273
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:2
  • Code der Gefahrenkategorie: 22-52/53
  • Sicherheitshinweise: S26; S37/39; S36/37/39
  • RTECS:AB8050000
  • Identifizierung gefährlicher Stoffe: Xn
  • Toxizität:LD50 orally in rats: 700 mg/kg (Bailey, White)
  • Lagerzustand:Lagerung bei Raumtemperatur
  • Risikophrasen:R22; R52/53

Diphenamid Zolldaten

  • HS-CODE:2924299037
  • Zolldaten:

    China Zollkodex:

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    {"error_code":"54004","error_msg":"Please recharge"}Allgemeintarif:30.0%

Diphenamid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D492295-1g
Diphenamid
957-51-7
1g
$ 385.00 2022-06-05
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250mg
Diphenamid,
957-51-7
250mg
¥158.00 2023-09-05
TRC
D492295-100mg
Diphenamid
957-51-7
100mg
$75.00 2023-05-18
TRC
D492295-250mg
Diphenamid
957-51-7
250mg
$133.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DS154-0.5ml
Diphenamid
957-51-7 1000ug/ml in Acetone
0.5ml
¥652.0 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D114516-250mg
Diphenamid
957-51-7
250mg
¥819.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D128244-1ml
Diphenamid
957-51-7 1000ug/ml in Acetone
1ml
¥391.90 2023-09-03
TRC
D492295-2.5g
Diphenamid
957-51-7
2.5g
$ 800.00 2023-09-07
A2B Chem LLC
AX62426-10mg
Diphenamid Standard
957-51-7
10mg
$75.00 2024-07-18
SHENG KE LU SI SHENG WU JI SHU
sc-239797-250 mg
Diphenamid,
957-51-7
250MG
¥158.00 2023-07-10

Diphenamid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C → 23 °C; 2 h, 23 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Referenz
Regioselective reductive transamination of peptidic amides enabled by a dual Zr(IV)-H catalysis
Tang, Jian-Tao; Gan, Yu; Li, Xuejiao; Ye, Baihua, Chem, 2023, 9(4), 869-880

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Hexamethylphosphoramide
Referenz
Simple method for the preparation of tetraphenylallene and diphenylketene dimer
Baba, Akio; Kitano, Saburo; Ohshiro, Yoshiki; Agawa, Toshio, Synthesis, 1975, (8), 537-9

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Loperamide-based compounds as additives for biofouling management
Chai, Christina L. L.; Teo, Serena L. M.; Jameson, Felicity K. M.; Lee, Serina S. C.; Likhitsup, Asawin; et al, International Biodeterioration & Biodegradation, 2014, 89, 82-87

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide
Referenz
Method for the preparation of N,N-dimethyl-2,2-diphenylacetamide
, Austria, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Simultaneous preparation of carboxylic acid amides and sodium cyanate
, Hungary, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Photostimulated reactions of N,N-disubstituted amide enolate anions with haloarenes by the SRN1 mechanism in liquid ammonia
Rossi, Roberto A.; Alonso, Ruben A., Journal of Organic Chemistry, 1980, 45(7), 1239-41

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
The mechanism of sodium borohydride reduction of N,N-dimethyl-2-chloro-2,2-diphenylacetamide, revisited
Simig, Gyula; Lempert, Karoly; Szabadkai, Istvan; Toth, Gabor; Tamas, Jozsef, Journal of Chemical Research, 1980, (8),

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Anomalous substitutions and reductive dehalogenations of α,α-diaryl-α-halogeno-N,N-dimethylacetamides by methoxide
Simig, Gy.; Lempert, K.; Tamas, J.; Szepesy, P., Tetrahedron Letters, 1977, (13), 1151-4

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Single electron transfer-initiated thermal reactions of arylmethyl halides. Part 8. The reaction of 2-halo-N,N-dimethyl-2,2-diphenylacetamides with sodium methoxide in 2,2-dimethoxypropane. The effects of added acetone, temperature elevation, and of the nature of the halogen. Refinement of the reaction mechanism
Lempert, Karoly; Simig, Gyula; Tamas, Jozsef; Toth, Gabor, Journal of the Chemical Society, 1984, (12), 1927-36

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  10 min, 90 °C
1.2 Reagents: Water ;  20 min, 90 °C
1.3 12 h, 90 °C
1.4 Solvents: Water
Referenz
Direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines
Wang, Biyun; Zhao, Xianghu; Liu, Qingyun; Cao, Song, Organic & Biomolecular Chemistry, 2018, 16(44), 8546-8552

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Preparation of α-deuterated carboxylic acid derivative compound and deuterated medicine
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Dimethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
Referenz
Synthesis of 4,4-disubstituted 1,3-thiazole-5(4H)-thiones
Jenny, Christjohannes; Heimgartner, Heinz, Helvetica Chimica Acta, 1986, 69(2), 374-88

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Halogenation of various α-carbonyl carbanions by carbon tetrachloride
Morel, Georges; Seux, Rene; Foucaud, Andre, Bulletin de la Societe Chimique de France, 1975, 1865, 1865-70

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  0 °C; overnight, rt
Referenz
Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing
Zuo, Dongxu; Wang, Qun; Liu, Long; Huang, Tianzeng; Szostak, Michal; et al, Angewandte Chemie, 2022, 61(24),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Catalysts: Sodium dodecyl sulfate
Referenz
A convenient procedure for preparation of diphenylacetamide derivatives
Eckstein, Z.; Jelenski, P.; Kowal, J.; Rusek, D., Synthetic Communications, 1982, 12(3), 201-8

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper oxide (CuO) (nanoparticles, supported on hexagonal mesoporous silica) Solvents: Water ;  6 h, 80 °C
Referenz
Hexagonal Mesoporous Silica Supported Ultrasmall Copper Oxides for Oxidative Amidation of Carboxylic Acids
Kadam, Ravishankar G.; Petr, Martin; Zboril, Radek; Gawande, Manoj B. ; Jayaram, Radha V., ACS Sustainable Chemistry & Engineering, 2018, 6(10), 12935-12945

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referenz
Palladium-complex-catalyzed reactions of ketenes with allylic carbonates or acetates. Novel syntheses of α-allylated carboxylic esters and 1,3-dienes
Mitsudo, Takeaki; Kadokura, Mamoru; Watanabe, Yoshihisa, Journal of Organic Chemistry, 1987, 52(9), 1695-9

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water
Referenz
Palladium on Carbon-Catalyzed Silane-Reduction of Tertiary Carboxamides: Soluble Palladium Colloids are an Active Catalyst Species
Hosokawa, Satomi; Teramoto, Kazusue; Motoyama, Yukihiro, ChemistrySelect, 2016, 1(11), 2594-2602

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 100 °C
Referenz
Palladium-catalyzed conversion of benzylic and allylic halides into α-aryl and β,γ-unsaturated tertiary amides by the use of a carbamoylsilane
Cunico, Robert F.; Pandey, Rajesh K., Journal of Organic Chemistry, 2005, 70(22), 9048-9050

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Catalysts: Sodium methoxide
Referenz
Preparation of diphenylacetic acid dimethylamide
, Germany, , ,

Diphenamid Raw materials

Diphenamid Preparation Products

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